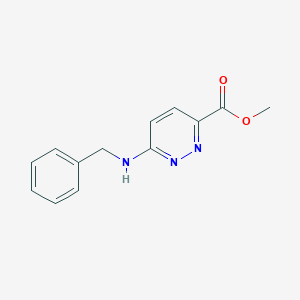

Methyl 6-(benzylamino)pyridazine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 6-(benzylamino)pyridazine-3-carboxylate is a compound belonging to the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms. Pyridazine derivatives have been widely studied due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Métodos De Preparación

The synthesis of Methyl 6-(benzylamino)pyridazine-3-carboxylate typically involves the reaction of 6-chloropyridazine-3-carboxylic acid with benzylamine in the presence of a suitable base, followed by esterification with methanol. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield .

Análisis De Reacciones Químicas

Methyl 6-(benzylamino)pyridazine-3-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyridazine derivatives with potential biological activities .

Aplicaciones Científicas De Investigación

Pharmaceutical Potential

- Anticancer Activity : Preliminary studies suggest that methyl 6-(benzylamino)pyridazine-3-carboxylate may exhibit anticancer properties similar to other compounds in its class. For instance, compounds with similar structures have shown effective binding to proteins involved in cancer pathways, indicating potential as an anticancer agent .

- Receptor Binding Studies : Research indicates that similar compounds can act as antagonists for adenosine receptors, which are crucial in various physiological processes including cancer progression. Molecular docking studies have provided insights into how these compounds interact with adenosine receptors, suggesting that this compound may also bind effectively to these targets .

- Antitubercular Activity : There is emerging evidence that pyridazine derivatives can possess antitubercular properties. Compounds structurally related to this compound have been shown to be active against Mycobacterium tuberculosis without cross-resistance to conventional antituberculosis drugs .

Comparative Studies

A comparative analysis of this compound with structurally similar compounds can provide insights into its unique properties:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| Methyl 6-methoxypyridazine-3-carboxylate | 0.92 | Contains a methoxy group instead of benzylamino |

| Methyl 6-butylaminopyridazine-3-carboxylate | 0.90 | Features a butyl group affecting lipophilicity |

| Ethyl 5-methoxy-1H-pyrazole-3-carboxylate | 0.85 | Different ring structure (pyrazole vs pyridazine) |

| Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate | 0.81 | Hydroxyl group adds polarity |

These comparisons highlight the unique nature of this compound due to its specific benzylamino substitution and pyridazine core, which may influence its biological activity differently compared to others in its class.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of pyridazine derivatives:

- In Vitro Anticancer Studies : A series of pyridazines were evaluated against various cancer cell lines, demonstrating significant inhibitory activity and potential for further development as anticancer agents .

- Molecular Docking Simulations : These simulations have shown that subtle changes in ligand substitution can lead to significant differences in binding affinities, emphasizing the importance of structural modifications in enhancing biological activity .

- Mechanism of Action Investigations : Research has indicated that certain derivatives can induce apoptosis in cancer cells through specific pathways, providing a rationale for their use as therapeutic agents .

Mecanismo De Acción

The mechanism of action of Methyl 6-(benzylamino)pyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparación Con Compuestos Similares

Methyl 6-(benzylamino)pyridazine-3-carboxylate can be compared with other pyridazine derivatives such as:

Pyridazine-3-carboxylic acid: Lacks the benzylamino group, resulting in different biological activities.

6-(Aminomethyl)pyridazine-3-carboxylate: Contains an aminomethyl group instead of a benzylamino group, leading to variations in its chemical reactivity and biological properties.

6-(Phenylamino)pyridazine-3-carboxylate: Has a phenylamino group, which may confer different pharmacological activities compared to the benzylamino group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activities, making it a valuable compound for various research and industrial applications .

Actividad Biológica

Methyl 6-(benzylamino)pyridazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

Chemical Structure and Properties

This compound features a pyridazine ring substituted with a benzylamino group at the 6-position and a methyl ester at the 3-position. This specific substitution pattern is crucial for its biological activity, influencing its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in disease processes. For instance, it may inhibit certain kinases or enzymes that play a role in cancer cell proliferation and survival. The precise molecular targets can vary depending on the specific biological activity being investigated .

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potency:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results suggest that this compound could serve as a lead for developing new antimicrobial agents .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The following table summarizes the cytotoxic effects observed:

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 (Breast) | 15 |

| HT-29 (Colon) | 20 |

The mechanism of action involves inducing apoptosis in cancer cells, as evidenced by increased annexin V positivity in treated cells, indicating early and late apoptosis .

Case Studies

- Antimicrobial Efficacy : A study comparing the efficacy of this compound against standard antibiotics revealed that it possesses comparable activity against resistant strains of bacteria, highlighting its potential as an alternative treatment option.

- Anticancer Mechanisms : In a series of experiments involving human breast cancer cell lines, compounds similar to this compound were shown to significantly alter cell cycle progression, leading to G2/M phase arrest and increased apoptosis rates .

Comparative Analysis with Related Compounds

This compound can be compared with other pyridazine derivatives to understand its unique properties:

| Compound | Biological Activity | Key Differences |

|---|---|---|

| Pyridazine-3-carboxylic acid | Limited antimicrobial | Lacks benzylamino group |

| 6-(Aminomethyl)pyridazine-3-carboxylate | Moderate anticancer | Contains aminomethyl instead of benzylamino |

| 6-(Phenylamino)pyridazine-3-carboxylate | Variable pharmacological | Different substitution on the amino group |

This comparison underscores the importance of specific functional groups in modulating biological activities .

Propiedades

IUPAC Name |

methyl 6-(benzylamino)pyridazine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-18-13(17)11-7-8-12(16-15-11)14-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZIXFDHWZSSNJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN=C(C=C1)NCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.